molecular formula C6H10N2O B13836519 2-Azetidinone, 3-amino-1-(1-propenyl)-

2-Azetidinone, 3-amino-1-(1-propenyl)-

Cat. No.: B13836519
M. Wt: 126.16 g/mol
InChI Key: TWDFXLIUVFREGP-UHFFFAOYSA-N
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Description

3-Amino-1-prop-1-enylazetidin-2-one is a compound belonging to the azetidinone family, which is characterized by a four-membered lactam ring

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-prop-1-enylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The azetidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include various substituted azetidinones and amine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

3-Amino-1-prop-1-enylazetidin-2-one has been extensively studied for its antiproliferative properties. It has shown significant activity against breast cancer cell lines, particularly MCF-7 and MDA-MB-231 . The compound inhibits tubulin polymerization, making it a potential candidate for cancer therapy. Additionally, its derivatives have been explored for their antibacterial and antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-Allylazetidin-2-one
  • 3-(Buta-1,3-dien-1-yl)azetidin-2-one
  • Combretastatin A-4 (CA-4) analogues

Uniqueness

3-Amino-1-prop-1-enylazetidin-2-one stands out due to its specific substitution pattern, which enhances its binding affinity to the colchicine-binding site on tubulin. This unique feature contributes to its potent antiproliferative activity, making it a valuable compound in cancer research .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3-amino-1-prop-1-enylazetidin-2-one

InChI

InChI=1S/C6H10N2O/c1-2-3-8-4-5(7)6(8)9/h2-3,5H,4,7H2,1H3

InChI Key

TWDFXLIUVFREGP-UHFFFAOYSA-N

Canonical SMILES

CC=CN1CC(C1=O)N

Origin of Product

United States

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